

Spectroscopic Profile of 3-Thiopheneacetyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *3-Thiopheneacetyl chloride*

Cat. No.: B171876

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Thiopheneacetyl chloride** (CAS No. 13781-65-2), a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to generate their own analytical data.

Chemical Structure and Properties

- Chemical Name: **3-Thiopheneacetyl chloride**
- Synonyms: 2-(thiophen-3-yl)acetyl chloride, Thiophen-3-yl-acetyl chloride[1]
- CAS Number: 13781-65-2[1]
- Molecular Formula: C₆H₅ClOS[1]
- Molecular Weight: 160.62 g/mol [1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **3-Thiopheneacetyl chloride**. These values are estimations and should be used as a reference for experimental data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 4.1 - 4.3	Singlet	2H	$-\text{CH}_2-$
~ 7.1 - 7.2	Doublet of Doublets	1H	Thiophene H4
~ 7.3 - 7.4	Doublet of Doublets	1H	Thiophene H5
~ 7.5 - 7.6	Doublet of Doublets	1H	Thiophene H2

Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (ppm)	Assignment
~ 50 - 55	$-\text{CH}_2-$
~ 125 - 128	Thiophene C4
~ 128 - 131	Thiophene C5
~ 131 - 134	Thiophene C2
~ 135 - 138	Thiophene C3
~ 170 - 173	$-\text{C}(\text{O})\text{Cl}$

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch (Thiophene)
~ 1810 - 1775	Strong	C=O stretch (Acyl chloride)[2] [3]
~ 1500 - 1400	Medium	C=C stretch (Thiophene ring)
~ 1400 - 1300	Medium	CH ₂ bend
~ 800 - 600	Strong	C-Cl stretch[4]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
160/162	Molecular ion peak [M] ⁺ (presence of ³⁵ Cl and ³⁷ Cl isotopes)
125	[M - Cl] ⁺
97	[Thiophene-CH ₂] ⁺
83	[Thiophene] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid acyl chlorides like **3-Thiopheneacetyl chloride**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

- **3-Thiopheneacetyl chloride** (5-10 mg)

- Deuterated chloroform (CDCl_3)
- NMR tube
- Pipettes
- NMR Spectrometer

Procedure:

- Dissolve approximately 5-10 mg of **3-Thiopheneacetyl chloride** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) directly in a clean, dry NMR tube.
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
- Place the NMR tube into the spinner turbine and adjust the depth so that the sample is centered in the NMR probe.
- Insert the sample into the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum. A standard acquisition may involve 8-16 scans.
- Acquire the ^{13}C NMR spectrum. This will require a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ^{13}C .
- Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration for ^1H NMR). Reference the spectra to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of the compound.

Materials:

- **3-Thiopheneacetyl chloride** (1-2 drops)

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Clean, dry cloth or tissue
- Acetone or isopropanol for cleaning

Procedure:

- Ensure the ATR crystal of the FTIR spectrometer is clean. If necessary, clean it with a soft cloth dampened with acetone or isopropanol and allow it to dry completely.
- Acquire a background spectrum of the empty ATR crystal.
- Place a single drop of **3-Thiopheneacetyl chloride** directly onto the center of the ATR crystal.[\[5\]](#)
- Lower the ATR press to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.
- After data acquisition, clean the ATR crystal thoroughly with a solvent-dampened cloth.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials:

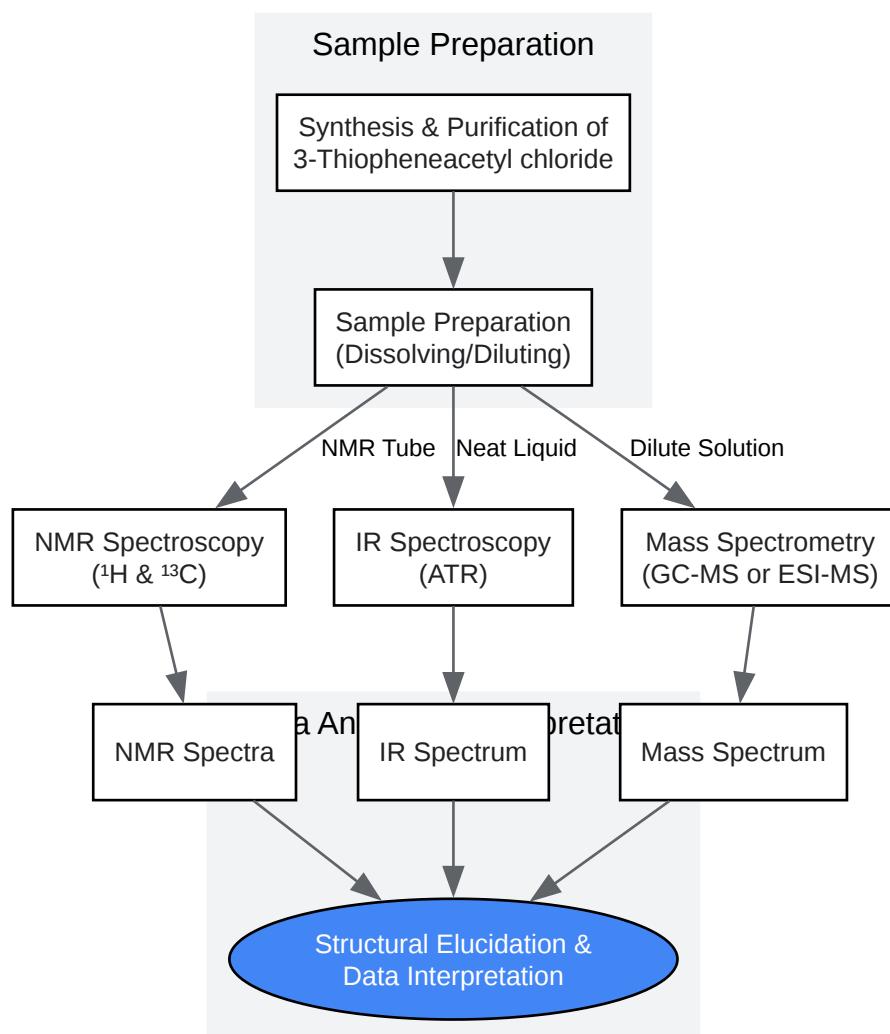
- **3-Thiopheneacetyl chloride**
- Volatile solvent (e.g., methanol or acetonitrile)
- Vial
- Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure (GC-MS):

- Prepare a dilute solution of **3-Thiopheneacetyl chloride** (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
- Inject a small volume (e.g., 1 μ L) of the solution into the GC-MS system.
- The compound will be vaporized and separated on the GC column before entering the mass spectrometer.
- The molecules will be ionized (typically by electron impact, EI) and fragmented.
- The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector will record their abundance.
- Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Thiopheneacetyl chloride**.



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Caption: Workflow for Spectroscopic Analysis.

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